molecular formula C19H20ClN5 B1244547 1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-phenylpiperazine CAS No. 591774-48-0

1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-phenylpiperazine

Cat. No.: B1244547
CAS No.: 591774-48-0
M. Wt: 353.8 g/mol
InChI Key: WFCBAWWBMPFNRM-UHFFFAOYSA-N
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Description

1-[(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl]-4-phenylpiperazine is an organic compound belonging to the class of phenylpiperazines This compound is characterized by a piperazine ring bound to a phenyl group and a triazole ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl]-4-phenylpiperazine typically involves the reaction of 4-chlorophenylhydrazine with propargyl bromide to form 1-(4-chlorophenyl)-1H-1,2,3-triazole. This intermediate is then reacted with 4-phenylpiperazine under suitable conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-[(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl]-4-phenylpiperazine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s triazole ring is known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
  • 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
  • 4-Bromo-5-phenyl-1H-1,2,3-triazole

Comparison: 1-[(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl]-4-phenylpiperazine is unique due to its combination of a phenylpiperazine skeleton with a triazole ring substituted with a 4-chlorophenyl group. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

591774-48-0

Molecular Formula

C19H20ClN5

Molecular Weight

353.8 g/mol

IUPAC Name

1-[[1-(4-chlorophenyl)triazol-4-yl]methyl]-4-phenylpiperazine

InChI

InChI=1S/C19H20ClN5/c20-16-6-8-19(9-7-16)25-15-17(21-22-25)14-23-10-12-24(13-11-23)18-4-2-1-3-5-18/h1-9,15H,10-14H2

InChI Key

WFCBAWWBMPFNRM-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CN(N=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CC2=CN(N=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Synonyms

1-(1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-ylmethyl)-4-phenylpiperazine
LASSBio-581

Origin of Product

United States

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